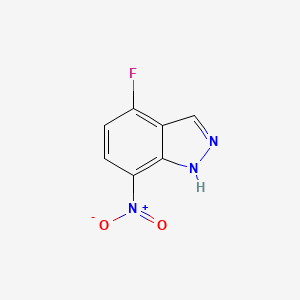

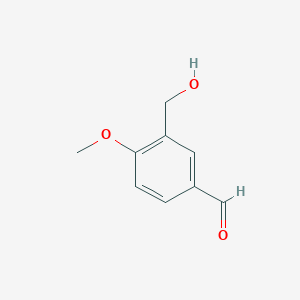

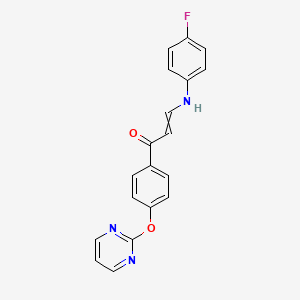

![molecular formula C14H15NO5 B1300732 4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid CAS No. 430448-79-6](/img/structure/B1300732.png)

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of DMFCA involves several steps, including the introduction of the furan ring, carbonylation, and subsequent functionalization. Researchers have explored various synthetic routes, such as Suzuki–Miyaura coupling, which utilizes organoboron reagents . Further studies are needed to optimize the synthetic pathway and improve yields.

Physical And Chemical Properties Analysis

- Melting Point : DMFCA’s melting point is approximately 295°C .

- Infrared Spectrum (IR) : Key IR peaks include 3356-3155 cm-1 (NH stretching), 1642 cm-1 (C=N stretching), and 1255 cm-1 (C=S stretching) .

- 1H-NMR Spectrum : Peaks at 13.80 ppm (s, 1H, SH), 6.56-7.65 ppm (m, 3H, furyl), and 5.10 ppm (s, 1H, NH) .

Aplicaciones Científicas De Investigación

Biofuel Production

Furan derivatives are used as biofuels . They are derived from biomass, which is a renewable resource, making them a sustainable alternative to traditional fossil fuels .

Biomarker for Smoking

2,5-Dimethylfuran, a furan derivative, is used as a biomarker for smoking . This means it can be used in medical and scientific research to indicate the presence of certain biological states or conditions, such as exposure to tobacco smoke.

Pharmaceutical Intermediate

Furan derivatives are used as intermediates in the production of various pharmaceuticals . They can be used in the synthesis of a wide range of compounds, contributing to the development of new drugs and treatments .

Organic Synthesis

Furan derivatives are used in organic synthesis . They can participate in a variety of chemical reactions, making them useful in the synthesis of a wide range of organic compounds .

Polymer Precursors

Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are used as precursors in the production of polymers . FDCA can be polymerized with ethylene glycol to obtain Polyethylene 2,5-furandicarboxylate (PEF), which can be used as an alternative material to polyethylene terephthalate (PET) .

Production of Resins and Fragrances

Furan derivatives are used in the production of resins and as intermediates in the production of fragrances . They can also be used in the production of lysine and vitamin C .

Suzuki–Miyaura Coupling

Furan derivatives can be used in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a widely applied method .

Chelating Agent

2,5-Furandicarboxylic acid, a furan derivative, is a strong complexing agent . It can chelate ions such as Ca2+, Cu2+, and Pb2+, and is used in medicine to remove kidney stones .

Singlet Oxygen Scavenger

2,5-Dimethylfuran serves as a scavenger for singlet oxygen . This property has been exploited for the determination of singlet oxygen in natural waters .

Production of Useful Chemicals

Furfural, a furan derivative, can be converted into a variety of valuable products . These include maleic anhydrides, maleic acid, succinic acid, furoic acid, furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, and cyclopentanone .

Synthesis of Chiral Furans

Furan platform chemicals can be used in the synthesis of chiral furans . Chiral compounds are important in many areas of science, including pharmaceuticals, agrochemicals, and materials science .

Direcciones Futuras

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H : Data from various sources: (https://www.mdpi.com/1420-3049/10/2/475), (https://spectrabase.com/compound/DHZ49Q0I3cJ), (https://webbook.nist.gov/cgi/cbook.cgi?ID=C10599709&Mask=2000), (https://www.chemicalbook.com/ChemicalProductProperty_JP_CB5121032.htm)

Propiedades

IUPAC Name |

4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-5-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-7-4-11(9(3)19-7)13(16)15-6-10-5-12(14(17)18)20-8(10)2/h4-5H,6H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWOSDQVFGPKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=C(OC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357132 |

Source

|

| Record name | 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid | |

CAS RN |

430448-79-6 |

Source

|

| Record name | 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

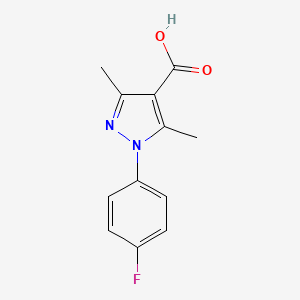

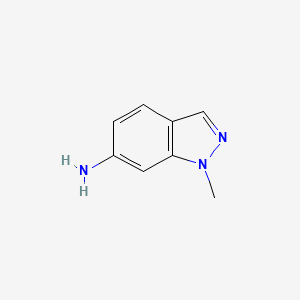

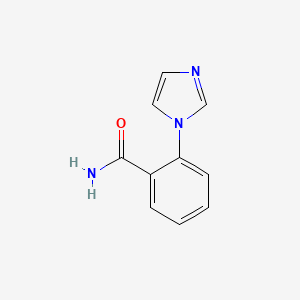

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

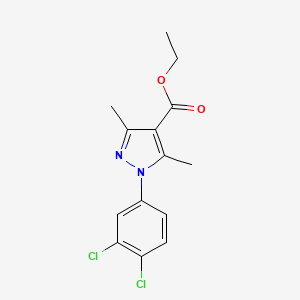

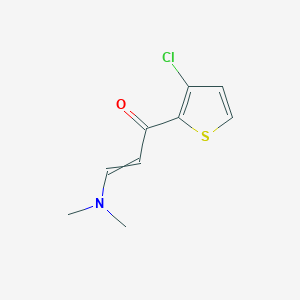

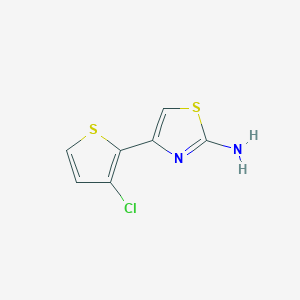

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

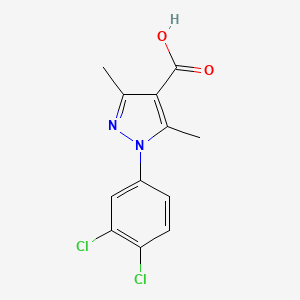

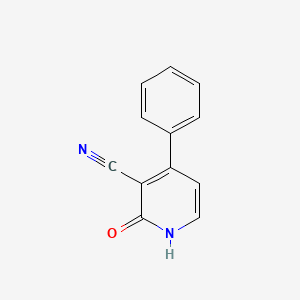

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)